
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile is a chiral aziridine derivative characterized by the presence of a 4-chlorophenyl group and a nitrile group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of (2R,3S)-3-(4-chlorophenyl)oxirane with sodium azide, followed by reduction of the resulting azido intermediate to form the aziridine ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Oxaziridines.
Reduction: Primary amines.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a building block for specialty polymers.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile involves its interaction with biological targets through its reactive aziridine ring. The strained ring structure allows it to form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-(4-bromophenyl)aziridine-2-carbonitrile
- (2R,3S)-3-(4-fluorophenyl)aziridine-2-carbonitrile
- (2R,3S)-3-(4-methylphenyl)aziridine-2-carbonitrile
Uniqueness
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and binding interactions, making it a valuable compound for specific applications in synthesis and drug development.
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,12H/t8-,9-/m0/s1 |
InChI Key |
GGWPFTJPNGMQLT-IUCAKERBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](N2)C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2C(N2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


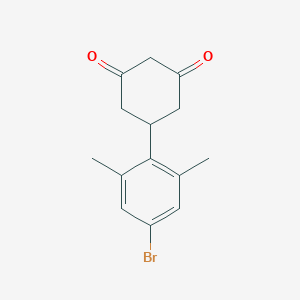
![2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran](/img/structure/B14399802.png)
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
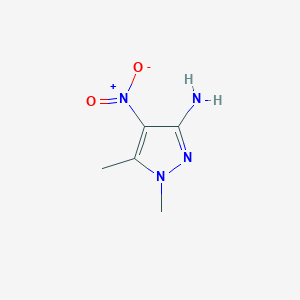
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)

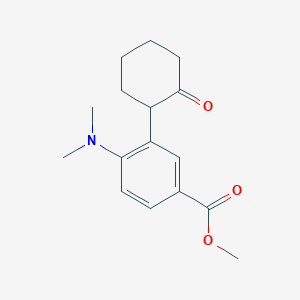
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)


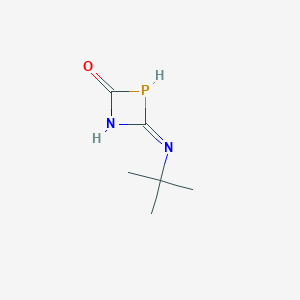
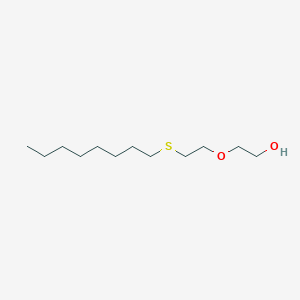
![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)
